molecular formula C20H14O4 B1683634 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl CAS No. 61601-94-3

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

Cat. No.: B1683634
CAS No.: 61601-94-3
M. Wt: 318.3 g/mol
InChI Key: OOSHJGKXQBJASF-UHFFFAOYSA-N
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Description

2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl is an organic compound with the molecular formula C20H14O4 It is a derivative of binaphthyl, characterized by the presence of four hydroxyl groups at the 2, 2’, 3, and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl typically involves the oxidative coupling of 2,3-dihydroxynaphthalene. This reaction can be catalyzed by various oxidizing agents such as ferric chloride or potassium ferricyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl may involve large-scale oxidative coupling processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of binaphthoquinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may exert its effects by modulating enzyme activity, scavenging free radicals, or interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,3’-Tetrahydroxy-1,1’-biphenyl: Similar structure but with a biphenyl core instead of binaphthyl.

    2,2’,3,3’-Tetrahydroxy-1,1’-biphenylmethane: Contains a methylene bridge between the phenyl rings.

    2,2’,3,3’-Tetrahydroxy-1,1’-binaphthylmethane: Similar to 2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl but with an additional methylene group.

Uniqueness

2,2’,3,3’-Tetrahydroxy-1,1’-binaphthyl is unique due to its binaphthyl core, which provides a rigid and planar structure. This rigidity enhances its stability and makes it a valuable scaffold for the development of new materials and bioactive compounds.

Properties

IUPAC Name

1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSHJGKXQBJASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959990
Record name [1,1'-Binaphthalene]-2,2',3,3'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39215-21-9, 61601-94-3
Record name [1,2',3,3'-tetrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245006
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Binaphthalene]-2,2',3,3'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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